molecular formula C9H14N4 B3010413 N-(piperidin-4-yl)pyridazin-3-amine CAS No. 1248457-54-6; 1311315-74-8

N-(piperidin-4-yl)pyridazin-3-amine

Cat. No.: B3010413
CAS No.: 1248457-54-6; 1311315-74-8
M. Wt: 178.239
InChI Key: CKODDUILXBOSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(piperidin-4-yl)pyridazin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine ring linked to a piperidine group, a structural motif prevalent in the development of novel bioactive molecules. Its core structure, a piperidine-substituted pyridazine, serves as a key synthetic intermediate and pharmacophore for designing potent inhibitors . Recent scientific investigations highlight the application of this pyridazin-3-amine scaffold in the development of fatty acid binding protein 4 (FABP4) inhibitors . FABP4 is a therapeutic target of considerable synthetic and therapeutic interest, with ongoing clinical studies suggesting promise for the treatment of cancer and metabolic diseases . Researchers have developed novel and potent inhibitors by employing computer-aided molecular design based on this established heterocyclic framework . The molecular formula is C9H14N4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-piperidin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKODDUILXBOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

a) Pyridazine vs. Pyrimidine/Pyridine Substitutions
  • N-(4-(4-(4-Fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)-pyrimidin-2-yl)pyridazin-3-amine (Compound 27)

    • Structure : Integrates a pyridazin-3-amine with a thiazole-pyrimidine-piperidine framework.
    • Activity : Demonstrated potent fast-killing properties against Plasmodium falciparum (malaria parasite), with a purity of 96.1% (HPLC) .
    • Key Feature : The thiazole ring may enhance planarity and π-π stacking interactions with biological targets.
  • N-(5-piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine Structure: Replaces pyridazine with pyridine and introduces a trifluoromethyl group.
b) Piperidine Substituents
  • N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-6-(trifluoromethyl)pyridazin-3-amine

    • Structure : Features a difluorobenzyl group on the piperidine nitrogen and a trifluoromethyl group on pyridazine.
    • Impact : Fluorination enhances electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .
  • N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

    • Structure : Contains a stereospecific methyl group on piperidine and a pyrrolopyrimidine core.
    • Application : Acts as an impurity in Ritlecitinib (a kinase inhibitor), suggesting its role in modulating kinase activity .

Pharmacological and Physicochemical Properties

Compound Key Features Biological Activity/Application Reference
N-(piperidin-4-yl)pyridazin-3-amine Base scaffold with pyridazine-piperidine linkage Unknown (prototype for derivatization)
Compound 27 (thiazole-pyrimidine hybrid) Thiazole and fluorophenyl groups Antimalarial (fast-killing)
N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-6-(trifluoromethyl)pyridazin-3-amine Difluorobenzyl and trifluoromethyl groups Likely enzyme inhibition (e.g., kinases)
N-(5-piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine core with trifluoromethyl group Enhanced membrane permeability

Physicochemical Trends :

  • Lipophilicity : Trifluoromethyl and difluorophenyl groups increase logP, favoring blood-brain barrier penetration .
  • Solubility : Nitro groups (e.g., in N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) may reduce aqueous solubility due to increased molecular weight and polarity .

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